[2-[[6-[(2-Benzoyloxyacetyl)amino]pyridin-2-yl]amino]-2-oxoethyl] benzoate
Description
[2-[[6-[(2-Benzoyloxyacetyl)amino]pyridin-2-yl]amino]-2-oxoethyl] benzoate is a complex organic compound that features a pyridine ring substituted with benzoyloxyacetyl and amino groups
Properties
IUPAC Name |
[2-[[6-[(2-benzoyloxyacetyl)amino]pyridin-2-yl]amino]-2-oxoethyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O6/c27-20(14-31-22(29)16-8-3-1-4-9-16)25-18-12-7-13-19(24-18)26-21(28)15-32-23(30)17-10-5-2-6-11-17/h1-13H,14-15H2,(H2,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWGNFKVCCDKOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(=O)NC2=NC(=CC=C2)NC(=O)COC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[[6-[(2-Benzoyloxyacetyl)amino]pyridin-2-yl]amino]-2-oxoethyl] benzoate typically involves multi-step organic reactions. One common route includes the acylation of 2-aminopyridine with benzoyloxyacetyl chloride, followed by further functionalization to introduce the benzoate group. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[2-[[6-[(2-Benzoyloxyacetyl)amino]pyridin-2-yl]amino]-2-oxoethyl] benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Triethylamine, palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [2-[[6-[(2-Benzoyloxyacetyl)amino]pyridin-2-yl]amino]-2-oxoethyl] benzoate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
The compound has potential applications in medicinal chemistry due to its structural features. It can be explored for its biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of [2-[[6-[(2-Benzoyloxyacetyl)amino]pyridin-2-yl]amino]-2-oxoethyl] benzoate involves its interaction with specific molecular targets. The benzoyloxyacetyl group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
[2-[[6-[(2-Acetoxyacetyl)amino]pyridin-2-yl]amino]-2-oxoethyl] benzoate: Similar structure but with an acetoxyacetyl group instead of benzoyloxyacetyl.
[2-[[6-[(2-Benzoyloxyacetyl)amino]pyridin-2-yl]amino]-2-oxoethyl] acetate: Similar structure but with an acetate group instead of benzoate.
Uniqueness
The uniqueness of [2-[[6-[(2-Benzoyloxyacetyl)amino]pyridin-2-yl]amino]-2-oxoethyl] benzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
